molecular formula C12H11FN2O B12883771 3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12883771
M. Wt: 218.23 g/mol
InChI Key: UDURVAQVDQQJTP-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a synthetically designed small molecule featuring a fused pyrrolo[3,2-d]isoxazole core, a privileged scaffold in modern medicinal chemistry. This compound is of significant interest in early-stage drug discovery, particularly in the development of protein kinase inhibitors. The structural motif of isoxazole is a common feature in many potent kinase inhibitors, where it often serves as a key heterocycle that occupies the adenine binding region of the ATP-binding site, facilitating critical hydrogen-bonding interactions with the kinase hinge region . The incorporation of the 2-fluorobenzyl substituent is a strategic modification aimed at enhancing molecular interactions within adjacent hydrophobic pockets of target enzymes, a common approach to improve both binding affinity and selectivity in lead optimization campaigns . The dihydropyrrole ring fused to the isoxazole adds structural complexity and rigidity, which can help pre-organize the molecule for target binding and explore interactions within the ribose pocket of kinases, a strategy that has been successfully employed to modulate selectivity and pharmacokinetic properties . As a research chemical, this compound is a valuable template for structure-activity relationship (SAR) studies in hit-to-lead and lead optimization projects. Its core structure is associated with a broad spectrum of biological activities, consistent with the known pharmacological profile of isoxazole derivatives, which include potential anticancer, anti-inflammatory, and antimicrobial effects reported in scientific literature . Researchers can utilize this compound as a building block for further synthetic elaboration or as a reference standard in biochemical and phenotypic assays. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C12H11FN2O/c13-10-4-2-1-3-8(10)7-11-9-5-6-14-12(9)16-15-11/h1-4,14H,5-7H2

InChI Key

UDURVAQVDQQJTP-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Cyclization via Azirine Intermediates and Thermal Isomerization

A prominent approach involves the synthesis of 5-(2H-azirin-2-yl)oxazoles as precursors, followed by thermal isomerization to the pyrroloisoxazole ring system. This method has been demonstrated for related pyrrolo[2,3-d]oxazoles and can be adapted for the 3-(2-fluorobenzyl) derivative.

  • Step 1: Synthesis of azirine intermediate from appropriate diazo compounds and nitriles catalyzed by Rhodium(II) complexes (e.g., Rh2(oct)4) in dichloroethane under reflux conditions.
  • Step 2: Thermal isomerization of the azirine intermediate in an inert solvent such as mesitylene at elevated temperatures (170–180 °C) for 1–3 hours to afford the pyrroloisoxazole core in yields ranging from 15% to 73% depending on substituents and conditions.

This method avoids the use of metal catalysts during the isomerization step, which can lead to non-selective interactions and lower yields. The thermal process proceeds via a nitrenoid-like transition state with a high activation barrier (~38 kcal/mol), overcome by the elevated temperature conditions.

Parameter Conditions Outcome
Catalyst (Step 1) Rh2(oct)4 (1 mol%) Formation of azirine intermediate
Solvent (Step 1) Dichloroethane (DCE) Reflux under argon, 10 min
Isomerization (Step 2) Mesitylene, 170–180 °C, 1–3 h Pyrroloisoxazole, up to 70% yield

This approach is supported by density functional theory (DFT) studies confirming the reaction pathway and energy profile.

Intramolecular Oxidative Cycloaddition of Aldoximes

Another method involves the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes catalyzed by hypervalent iodine(III) species generated in situ.

  • The active iodine(III) species is formed by the reaction of p-toluenesulfonic acid with an iodine reagent (e.g., 2-iodobenzoic acid activated by m-CPBA).
  • This species reacts with aldoximes to form nitrile oxide intermediates, which undergo intramolecular cycloaddition to yield isoxazole derivatives.
  • The reaction is typically performed in dichloromethane at room temperature over 24 hours, followed by aqueous workup and chromatographic purification.

This method is efficient for constructing isoxazole rings and can be adapted for the synthesis of substituted pyrroloisoxazoles by appropriate design of the aldoxime precursor.

One-Pot Chlorination and Cyclization

For related 4,5-dihydroisoxazole derivatives, a one-pot method involving chlorination of benzoyl aldoximes followed by ethylene-induced ring closure has been reported.

  • Chlorination is performed in halohydrocarbon solvents (e.g., dichloromethane, trichloromethane) at room temperature using chlorine gas.
  • After chlorination, ethylene gas is introduced under pressure (6–30 bar) to promote cyclization.
  • Acid binding agents such as triethylamine or sodium bicarbonate are added to neutralize byproducts.
  • The reaction yields 4,5-dihydroisoxazoles in high yields (86–87%).

Though this method is described for 3-(2-methyl-6-nitrophenyl) derivatives, it provides a useful framework for synthesizing 3-(2-fluorobenzyl) analogs by substituting the aromatic ring.

Step Reagents/Conditions Notes
Chlorination Cl2 gas, halohydrocarbon solvent, RT Controlled addition, safety critical
Cyclization Ethylene gas, 6–30 bar pressure, 1–10 h Acid binding agent added gradually
Workup Washing, drying, precipitation High yield (86–87%)

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Azirine Intermediate + Thermal Isomerization Rh-catalyzed azirine formation; thermal ring closure High selectivity; well-studied mechanism Requires high temperature; moderate yields
Intramolecular Oxidative Cycloaddition Hypervalent iodine catalysis; mild conditions Mild, room temperature; good functional group tolerance Requires specific aldoxime precursors
One-Pot Chlorination and Cyclization Chlorination followed by ethylene ring closure High yield; one-pot simplicity Use of chlorine gas; pressure equipment needed

Research Findings and Optimization Notes

  • Thermal isomerization without metal catalysts during the ring closure step improves selectivity and yield by avoiding catalyst-substrate side reactions.
  • The choice of solvent and temperature critically affects the yield and reaction time; mesitylene at 180 °C for 1 hour is optimal for thermal isomerization.
  • Hypervalent iodine catalysis offers a green and efficient alternative for isoxazole ring formation, with potential for scale-up due to mild conditions.
  • One-pot chlorination and cyclization methods provide high yields but require careful control of reaction parameters and safety measures due to chlorine gas handling.

Summary Table of Preparation Conditions

Compound/Intermediate Reagents/Catalysts Solvent Temperature Time Yield (%) Reference
5-(2H-azirin-2-yl)oxazole Rh2(oct)4 (1 mol%), nitrile Dichloroethane Reflux (~83 °C) 10 min -
Pyrrolo[3,2-d]isoxazole (thermal) None (thermal isomerization) Mesitylene 170–180 °C 1–3 h 15–73
Isoxazole derivatives (oxidative) 2-Iodobenzoic acid, m-CPBA, p-TsOH Dichloromethane Room temperature 24 h High
4,5-Dihydroisoxazole (one-pot) Cl2 gas, ethylene, triethylamine Halohydrocarbon RT, pressure 6–30 bar 1–10 h 86–87

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Manganese dioxide in acetonitrile under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of corresponding oximes or nitro derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

This analog substitutes the 2-fluorobenzyl group with a 3-methoxybenzyl moiety. Key differences include:

  • Substituent Position : The methoxy group is meta (3-position) on the benzyl ring, whereas fluorine is ortho (2-position).
  • Electronic Effects : Methoxy is electron-donating (+M effect), increasing electron density on the benzyl ring, while fluorine is electron-withdrawing (-I effect).
  • Steric Profile : The ortho-fluoro group introduces greater steric hindrance near the pyrroloisoxazole core compared to the meta-methoxy substituent.

Table 1: Comparative Analysis of Substituted Pyrroloisoxazoles

Property 3-(2-Fluorobenzyl) Analogue 3-(3-Methoxybenzyl) Analogue
Substituent Position 2-Fluorobenzyl (ortho) 3-Methoxybenzyl (meta)
Electronic Effect Electron-withdrawing (-I) Electron-donating (+M)
Lipophilicity (logP) Higher (fluorine increases logP) Lower (methoxy decreases logP)
Synthetic Complexity Likely requires fluorination steps Methoxy introduction via alkylation
Potential Bioactivity Enhanced membrane permeability Possible metabolic instability

The fluorinated derivative may exhibit superior metabolic stability and membrane permeability due to fluorine’s resistance to oxidation and higher lipophilicity. In contrast, the methoxy analog’s electron-rich benzyl group could enhance solubility but increase susceptibility to demethylation .

Broader Context: Heterocyclic Cores and Substitution Patterns
  • Benzimidazole Derivatives (): While unrelated in core structure, fluorinated benzimidazoles (e.g., 5-fluoro-1H-benzo[d]imidazoles) highlight the role of fluorine in modulating reactivity and bioactivity.
  • Pyrrolo-Pyrazole Derivatives (): Crystalline pyrrolo[1,2-b]pyrazoles demonstrate the importance of substituents (e.g., amidoquinoline) in stabilizing solid-state forms. This suggests that the 2-fluorobenzyl group in the target compound could influence crystallinity and formulation stability .

Biological Activity

3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a fused isoxazole ring and dihydropyrrole moiety, suggest a variety of possible interactions with biological macromolecules. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12H11FN2O
  • Molecular Weight : 218.23 g/mol
  • CAS Registry Number : 603067-86-3
  • Structural Features : The compound features a pyrrolo[3,2-d]isoxazole framework with a 2-fluorobenzyl substituent, which may influence its biological activity.

Biological Activity

Research indicates that 3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exhibits promising antimicrobial and anticancer properties. The mechanisms of action are believed to involve interactions with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Studies have shown that the compound demonstrates significant antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. It has been observed to affect key signaling pathways involved in cell growth and survival. Notably, it has shown activity against human tumor cell lines such as HeLa and HCT116.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated IC50 values for anticancer activity in the micromolar range against HeLa cells.
Study BShowed effective inhibition of bacterial growth in Gram-positive and Gram-negative strains.
Study CInvestigated binding affinities with specific kinases involved in cancer progression, revealing potential as a kinase inhibitor.

The biological activity of 3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activities related to cell signaling.
  • DNA Interaction : Potential interactions with DNA or RNA structures may contribute to its anticancer properties.

Synthesis

The synthesis of 3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves cycloaddition reactions. A common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes or alkynes, often catalyzed by transition metals like copper or ruthenium.

Q & A

What synthetic methodologies are employed for the preparation of 3-(2-fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole, and how is structural confirmation achieved?

Basic Research Focus
The synthesis typically involves intramolecular cycloaddition reactions. For example, analogous dihydropyrrolo-isoxazole derivatives are synthesized via nitrile oxide-alkyne cycloaddition (NOAC) using precursors like nitroalkanes and propargylamines, followed by column chromatography (SiO₂, n-hexane/EtOAc eluent) for purification . Structural confirmation relies on X-ray crystallography (monoclinic P21/c space group, MoKα radiation) to resolve bond lengths, dihedral angles (e.g., 25.0° between fused rings), and intermolecular interactions (e.g., C–H···π stacking) . Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) further validate purity and regiochemistry .

How do fluorophenyl-substituted isoxazole derivatives interact with glutathione-dependent enzymes, and what structural features dictate inhibition mechanisms?

Advanced Research Focus
Fluorobenzyl-isoxazole derivatives exhibit distinct inhibition profiles against glutathione reductase (GR) and glutathione S-transferase (GST). For instance, 3-(4-chlorophenyl)isoxazole shows uncompetitive inhibition (IC₅₀ = 0.059 mM) against GR, binding specifically to the enzyme-substrate complex, while 5-(4-chlorophenyl)isoxazole displays weaker inhibition (IC₅₀ ≈ 0.12 mM) due to positional isomerism . The fluorine atom’s electronegativity and steric placement modulate binding affinity. Competitive inhibition (e.g., 3-(4-bromophenyl)isoxazole vs. GST) correlates with halogen size (Br > Cl > F), suggesting hydrophobic interactions dominate . Kinetic assays (Lineweaver-Burk plots) and molecular docking studies are critical to elucidate these mechanisms .

What crystallographic insights inform the reactivity and stability of dihydropyrrolo-isoxazole derivatives?

Advanced Research Focus
X-ray diffraction reveals that the fused bicyclic system adopts a non-planar conformation (max. deviation = 0.033 Å for C7 in the 8-membered ring), with intermolecular C–H···π interactions (Table 1, ) stabilizing the crystal lattice. The dihedral angle between the fluorobenzyl substituent and the core influences π-π stacking and solubility. Displacement parameters (Uiso) for non-H atoms (e.g., Cl: 0.045 Ų) indicate thermal motion and potential reactive sites . These structural details guide derivatization strategies to enhance metabolic stability or target engagement.

How are structure-activity relationships (SARs) leveraged to optimize antifungal activity in isoxazole-containing compounds?

Advanced Research Focus
Derivatives featuring γ-lactam or triazole moieties (e.g., 5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one) exhibit enhanced antifungal activity by targeting fungal CYP51 (lanosterol 14α-demethylase). The carbonyl group in γ-lactam forms hydrogen bonds with His310, disrupting ergosterol biosynthesis . Substitution at the fluorobenzyl position with electron-withdrawing groups (e.g., -F, -Cl) improves membrane permeability, as shown in MIC assays against Candida albicans (MIC₉₀ = 2–8 μg/mL) . Computational QSAR models further predict logP and polar surface area to balance potency and bioavailability .

What experimental approaches resolve contradictions in reported inhibitory data for isoxazole derivatives?

Advanced Research Focus
Discrepancies in inhibition type (e.g., competitive vs. uncompetitive) are addressed through substrate titration assays and kinetic parameter analysis (Km, Vmax). For example, 3-(4-nitrophenyl)isoxazole’s non-competitive GST inhibition (Ki = 0.15 mM) suggests allosteric binding, validated via site-directed mutagenesis of GST’s hydrophobic pocket . Synchrotron radiation crystallography (1.0 Å resolution) can resolve ambiguous electron density near active sites. Cross-validation using isothermal titration calorimetry (ITC) quantifies binding thermodynamics, clarifying conflicting IC₅₀ values .

How does stereochemistry influence the biological activity of dihydropyrrolo-isoxazole derivatives?

Basic Research Focus
Crystal structures confirm that the fused pyrrolo-isoxazole system adopts a rigid, chair-like conformation, limiting stereochemical flexibility. Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) reveals that (R)-configured derivatives exhibit 3–5× higher GR inhibition than (S)-enantiomers, attributed to steric complementarity with the enzyme’s active site . Racemization studies under physiological pH (7.4) assess in vivo stability, with half-life (t₁/₂) >24 h indicating suitability for therapeutic development .

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